1-(2-ethoxybenzoyl)azocane
Description
1-(2-Ethoxybenzoyl)azocane is an eight-membered azocane ring (C₇H₁₅N) substituted at the nitrogen atom with a 2-ethoxybenzoyl group. The ethoxy group (-OCH₂CH₃) at the ortho position of the benzoyl moiety introduces steric and electronic effects, which influence its physicochemical and biological properties. The compound’s structure combines the flexibility of the azocane ring with the aromatic and electron-donating characteristics of the ethoxybenzoyl group, making it a candidate for diverse applications in medicinal and synthetic chemistry.
Properties
IUPAC Name |
azocan-1-yl-(2-ethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-19-15-11-7-6-10-14(15)16(18)17-12-8-4-3-5-9-13-17/h6-7,10-11H,2-5,8-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBGWAHZFHASHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Ring Size Variations
1-(2-Ethoxybenzoyl)piperidine (C₁₄H₁₉NO₂, MW 233.29 g/mol)
- Structure : Six-membered piperidine ring with the same 2-ethoxybenzoyl substituent.
- Key Difference : Azocane’s larger ring may enhance conformational flexibility and hydrophobic interactions in target binding compared to piperidine.
Substituent Variations
(a) 1-(3,4,5-Trimethoxybenzoyl)azocane (C₁₈H₂₅NO₅, MW 335.40 g/mol)
- Structure : Azocane with a 3,4,5-trimethoxybenzoyl group.
- Properties: The electron-donating methoxy groups increase hydrophilicity and steric hindrance compared to the single ethoxy group in the target compound.
- Key Difference : Increased methoxy substitution may enhance metabolic stability but reduce membrane permeability.
(b) 1-(4-Chlorobenzyl)azocane (C₁₄H₂₀ClN, MW 237.77 g/mol)
- Structure : Azocane with a 4-chlorobenzyl substituent.
- Properties : The chloro group is electron-withdrawing, contrasting with the electron-donating ethoxy group. This affects electronic distribution and solubility () .
- Key Difference : Chloro substituents may improve electrophilic reactivity but reduce solubility in polar solvents.
(c) 1-(2-Nitrobenzenesulfonyl)azocane (C₁₂H₁₆N₂O₄S, MW 284.33 g/mol)
- Structure : Azocane with a nitrobenzenesulfonyl group.
- Properties : The sulfonyl group increases polarity, while the nitro group enhances electrophilicity. reports a 40% synthetic yield and provides NMR data .
- Key Difference : Nitro and sulfonyl groups could confer oxidative stability but may introduce toxicity risks.
Compound 65 (C₁₈H₂₅N₅O₂, MW 347.43 g/mol)
- Structure : Theobromine derivative with an azocan-1-yl substituent ().
- Activity : Potent acetylcholinesterase (AChE) inhibitor (IC₅₀ = 0.089 μM), outperforming galantamine. The azocane ring’s bulk likely enhances binding to AChE’s peripheral anionic site .
- Key Insight : Azocane’s size and flexibility are critical for high inhibitory activity in xanthine-based derivatives.
Data Tables
Table 1. Structural and Functional Comparison of Azocane Derivatives
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